2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
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Overview
Description
KRAS inhibitor-3 is a compound designed to target and inhibit the activity of the KRAS protein, which is frequently mutated in various human cancers. KRAS is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in KRAS lead to its constitutive activation, driving persistent downstream signaling and oncogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of macrocyclic peptides, which are designed to disrupt protein-protein interactions relevant to KRAS . The synthetic route typically involves:
- Selection of amino acid building blocks based on chemical diversity and reactivity.
- Amide coupling reactions to generate the final pool of peptides.
- Optimization of stability and permeability to enhance cellular activity .
Industrial Production Methods
Industrial production of KRAS inhibitor-3 may involve large-scale synthesis using automated peptide synthesis techniques. These methods ensure high yield and purity of the final product, making it suitable for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of KRAS inhibitor-3, which may have enhanced or modified biological activity .
Scientific Research Applications
KRAS inhibitor-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell culture and animal models to investigate the role of KRAS in cellular signaling and oncogenesis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as a therapeutic agent for KRAS-mutant cancers.
Industry: Applied in the development of new cancer therapies and diagnostic tools
Mechanism of Action
KRAS inhibitor-3 exerts its effects by binding to the KRAS protein in its inactive form, locking it in this state and preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and SOS2. This inhibition blocks downstream signaling pathways, leading to reduced cell proliferation and increased tumor cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sotorasib: A KRAS G12C inhibitor that binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form.
Adagrasib: Another KRAS G12C inhibitor currently being investigated in clinical trials.
Macrocyclic Peptides: Designed to disrupt protein-protein interactions relevant to KRAS.
Uniqueness of KRAS Inhibitor-3
KRAS inhibitor-3 is unique in its ability to bind to multiple KRAS mutants with high affinity, including KRAS G12C, KRAS G12D, and KRAS Q61H. This broad-spectrum activity makes it a promising candidate for
Properties
IUPAC Name |
2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOJIJARWDIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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